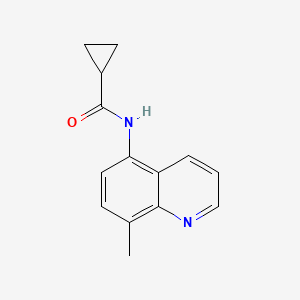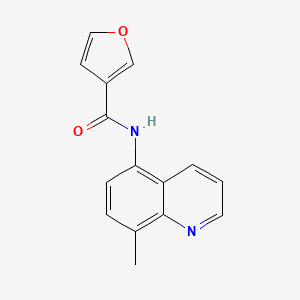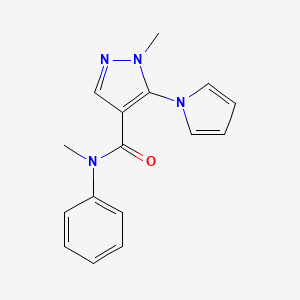![molecular formula C16H17NO B7497816 N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)
N-[alpha-(p-Tolyl)benzyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[alpha-(p-Tolyl)benzyl]acetamide, commonly known as PTBAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. It belongs to the class of N-acylbenzylamines, which are known for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties. PTBAA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
PTBAA has shown promising results in various scientific research applications, including drug discovery and development. It has been reported to exhibit anticancer activity against several cancer cell lines, including breast, lung, and prostate cancer cells. PTBAA has also shown antiviral activity against the hepatitis C virus and anti-inflammatory activity in animal models.
Mecanismo De Acción
The mechanism of action of PTBAA is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins involved in cancer cell growth, viral replication, or inflammatory response. PTBAA has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme that plays a crucial role in cancer cell proliferation and survival. It has also been reported to inhibit the replication of the hepatitis C virus by targeting the viral protease enzyme. Additionally, PTBAA has been shown to inhibit the production of pro-inflammatory cytokines in animal models, suggesting its potential as an anti-inflammatory agent.
Biochemical and Physiological Effects
PTBAA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been reported to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis. In animal models, PTBAA has been shown to reduce liver damage and inflammation caused by alcohol consumption. Additionally, PTBAA has been reported to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of PTBAA is its ease of synthesis using simple and readily available starting materials. It also exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent. However, PTBAA has limitations such as its low solubility in water, which can affect its bioavailability and efficacy. Additionally, its mechanism of action is not fully understood, which can hinder its further development as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research and development of PTBAA. One potential direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to elucidate its mechanism of action and identify specific targets for its anticancer, antiviral, and anti-inflammatory activities. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. PTBAA has the potential to become a valuable therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Conclusion
In conclusion, PTBAA is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Its ease of synthesis, low toxicity, and high selectivity towards cancer cells make it a promising candidate for further development as an anticancer agent. However, its low solubility and limited understanding of its mechanism of action are limitations that need to be addressed. Future research directions include improving its solubility and bioavailability, elucidating its mechanism of action, and evaluating its efficacy and safety in animal models and clinical trials.
Métodos De Síntesis
PTBAA can be synthesized using various methods, including the reaction of p-toluidine with benzyl bromide followed by the addition of acetic acid. Another method involves the reaction of p-toluidine with benzyl chloride in the presence of sodium acetate and acetic acid. The yield and purity of the synthesized PTBAA can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)-phenylmethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(17-13(2)18)14-6-4-3-5-7-14/h3-11,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEUFGALZZEACE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-Benzotriazol-1-yl)methyl]benzonitrile](/img/structure/B7497743.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)


![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)

![Methyl 4-[(3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carbonyl)amino]benzoate](/img/structure/B7497812.png)
![N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)


